

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Quinine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinamine

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This guide provides a detailed examination of the chemical structure and complex stereochemistry of quinine, a historically significant alkaloid renowned for its antimalarial properties.^{[1][2][3]} Sourced from the bark of the Cinchona tree, its intricate molecular architecture has been a subject of extensive study, culminating in its total synthesis and the development of numerous derivatives.^{[1][4]}

Chemical Structure

Quinine is a member of the cinchona alkaloids class, characterized by a quinoline ring linked to a quinuclidine (1-azabicyclo[2.2.2]octane) moiety.

IUPAC Nomenclature and Molecular Formula

- IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- Molecular Formula: $C_{20}H_{24}N_2O_2$
- CAS Registry Number: 130-95-0

Core Structural Features

The quinine molecule is composed of two primary heterocyclic systems connected by a hydroxymethyl bridge:

- **Aromatic Quinoline System:** This portion of the molecule contains a methoxy group at the 6-position.
- **Bicyclic Quinuclidine System:** This is a rigid bicyclic amine structure that features a vinyl group substituent.
- **Hydroxymethyl Bridge:** This linker connects the quinoline ring at its 4-position to the quinuclidine ring at its 2-position. The hydroxyl group on this bridge is crucial for its biological activity.

Stereochemistry

The biological activity of quinine is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses five stereogenic centers, though due to the rigid bicyclic nature of the quinuclidine ring, the configurations of the bridgehead N1 and C4 atoms are interdependent. This results in four independent stereocenters that give rise to $2^4 = 16$ possible stereoisomers.

Absolute Configuration

Natural (-)-quinine has the following absolute configuration at its four key stereocenters: (3R, 4S, 8S, 9R).

Diastereomers: Quinine and Quinidine

Quinine has a well-known diastereomer, quinidine, which is also found naturally. While they share the same molecular formula and connectivity, they differ in the spatial arrangement at two stereocenters, C8 and C9. This seemingly minor difference results in distinct pharmacological properties, with quinidine being used as an antiarrhythmic agent.

- **Quinine Configuration:** (8S, 9R)
- **Quinidine Configuration:** (8R, 9S)

This relationship, where they are almost mirror images at the critical β -hydroxyamine functionality but identical elsewhere, leads to them being termed "quasi-enantiomers".

Quantitative and Physicochemical Data

The following table summarizes key properties of quinine.

Property	Value	Reference
IUPAC Name	(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol	
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₂	
Molecular Weight	324.42 g/mol	
CAS Number	130-95-0	
Appearance	White crystalline powder	
Taste	Very bitter	

The stereochemical configurations of quinine and its principal diastereomer, quinidine, are detailed below.

Compound	C3 Configuration	C4 Configuration	C8 Configuration	C9 Configuration
Quinine	R	S	S	R
Quinidine	R	S	R	S

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of quinine have been established and confirmed through a combination of classical degradation studies and modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for determining the structure of organic molecules like quinine. A suite of experiments is employed to assign the proton (^1H) and carbon (^{13}C) signals and establish connectivity.

- Methodology:
 - ^1H NMR: Provides information on the chemical environment of hydrogen atoms and their coupling relationships.
 - ^{13}C NMR: Identifies the number of unique carbon atoms and their types (CH_3 , CH_2 , CH , C).
 - 2D COSY (Correlation Spectroscopy): Establishes ^1H - ^1H coupling correlations, identifying adjacent protons.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ^1H and ^{13}C atoms.
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework.
 - NOE (Nuclear Overhauser Effect) Spectroscopy: Provides information about the spatial proximity of atoms, which is vital for confirming stereochemistry.
- Sample Preparation: A typical protocol involves dissolving a few milligrams of the quinine sample in a deuterated solvent (e.g., CDCl_3 or benzene- d_6) and analyzing it in a high-field NMR spectrometer.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.

- Methodology:
 - Crystal Growth: High-quality single crystals of quinine (or a salt thereof) are grown from a suitable solvent.

- Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.
- Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to yield precise bond lengths, bond angles, and the absolute stereochemistry.

Visualizations

The following diagrams illustrate the key structural and stereochemical aspects of quinine.

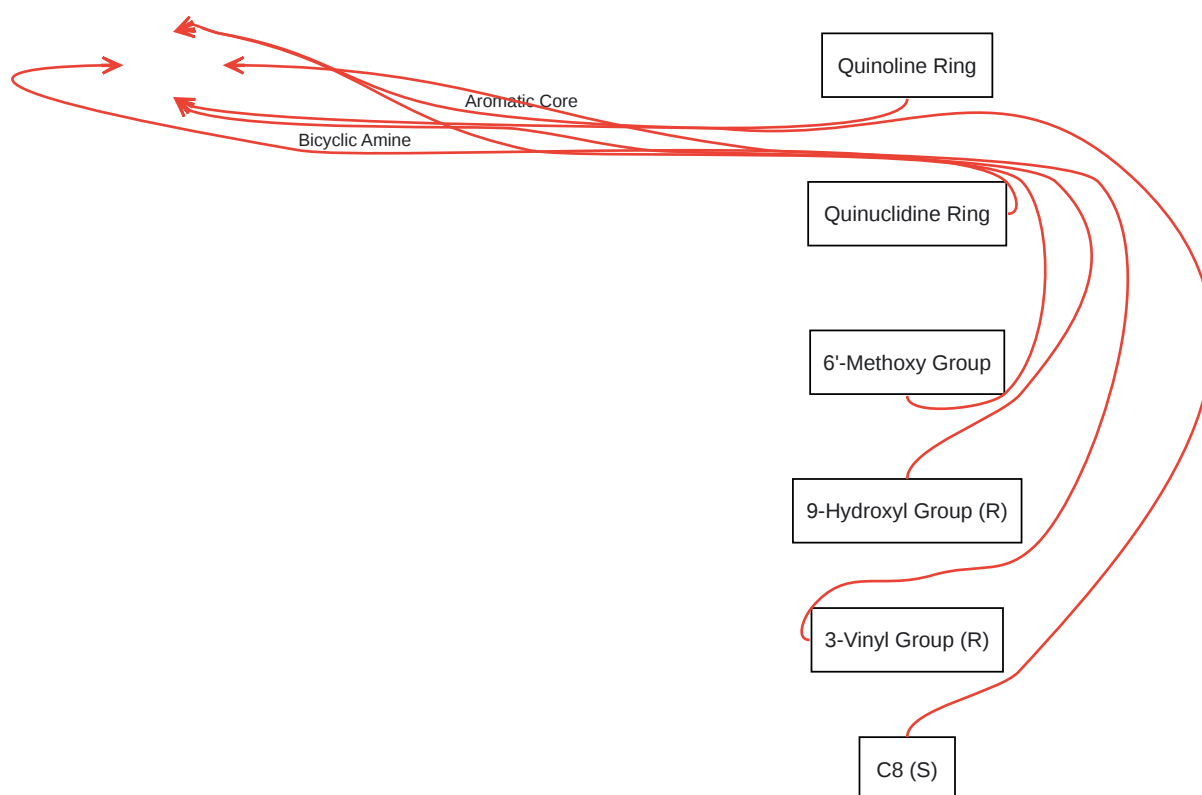
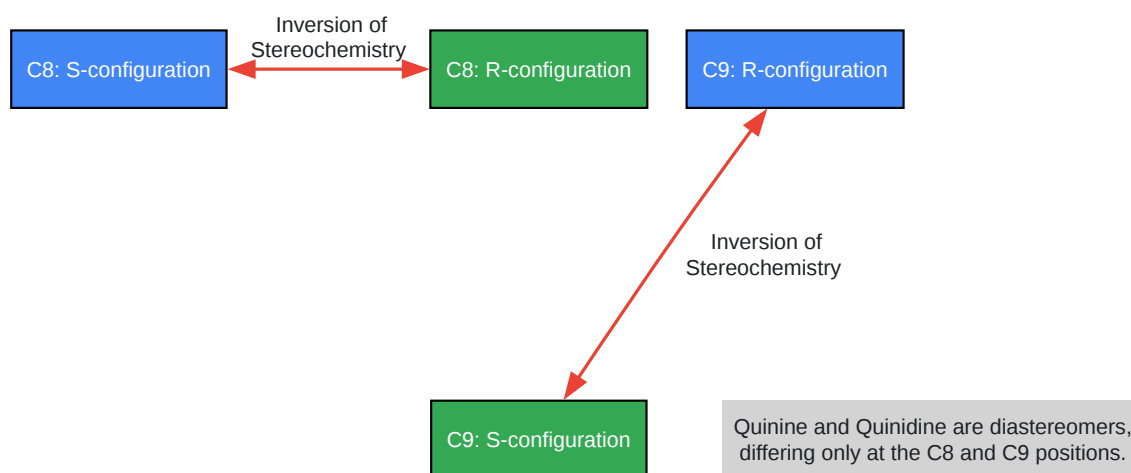


Figure 1: Chemical Structure of Quinine

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Caption: Chemical structure of quinine with key functional groups highlighted.

Figure 2: Stereochemical Relationship of Quinine and Quinidine



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Caption: Relationship between Quinine and its diastereomer, Quinidine.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Quinine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119162#quinine-chemical-structure-and-stereochemistry]

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